1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one
Description
1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one is a chemical compound with the molecular formula C13H18N2O3. It is characterized by the presence of a morpholine ring attached to a pyrrole ring, which is further connected to a butanone chain.
Properties
IUPAC Name |
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-3-12(16)10-8-11(14-9-10)13(17)15-4-6-18-7-5-15/h8-9,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLGRDDYHAAZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one typically involves the reaction of morpholine with a pyrrole derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling and subsequent transformations .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the pyrrole ring may participate in electron transfer processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and have similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one is unique due to the combination of the morpholine and pyrrole rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one, a compound with the CAS number 303995-86-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.267 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 484.5 ± 45.0 °C |
| Flash Point | 246.8 ± 28.7 °C |
| LogP | -1.69 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The morpholine and pyrrole moieties are significant for their ability to engage in hydrogen bonding and π-stacking interactions with target proteins.
Key Interactions
- Enzyme Inhibition : The morpholine group has been shown to enhance binding affinity to certain enzymes, potentially inhibiting their activity, which is crucial in pathways related to cancer and neurodegenerative diseases .
- Receptor Modulation : The compound may exhibit modulatory effects on receptors associated with neurotransmission and other signaling pathways.
Biological Activity
Research indicates that 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one has exhibited promising biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In a study involving breast cancer cell lines, the compound showed significant cytotoxicity with an IC50 value in the low micromolar range, indicating potent anticancer properties .
Neuroprotective Effects
The morpholine derivative has been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease:
- BACE-1 Inhibition : Compounds containing morpholine structures have been linked to the inhibition of BACE-1 (Beta-site APP-cleaving enzyme), a key enzyme involved in the pathogenesis of Alzheimer's disease. The presence of the morpholine ring was crucial for effective binding and inhibition .
Case Studies
Several studies have highlighted the efficacy of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one:
- Study on Cancer Cell Lines : A recent investigation reported that this compound inhibited cell growth in MCF7 and HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest.
- Neurodegenerative Disease Model : In a model simulating Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta peptide accumulation, suggesting potential therapeutic benefits for neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including functional group protection/deprotection, coupling reactions (e.g., amide bond formation), and purification via chromatography or recrystallization . Key challenges include controlling regioselectivity in pyrrole functionalization and minimizing side reactions. Optimization involves:
- Temperature : Lower temperatures (0–25°C) to reduce side-product formation in acylations .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for morpholine-carbonyl coupling .
- Catalysts : Use of coupling agents like EDCI/HOBt for efficient amide bond formation .
- Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH) to isolate the target compound .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., triclinic crystal system with space group P1) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyrrole and morpholine moieties (δ 6.5–7.5 ppm for pyrrole protons; δ 3.5–4.0 ppm for morpholine) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₄H₁₉N₂O₃⁺) .
Q. How can computational chemistry methods predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Predict electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the morpholine-pyrrole linkage in solvent environments .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational predictions?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with simulated spectra from DFT-optimized structures .
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies .
- Experimental Reproducibility : Re-run reactions under inert atmospheres to rule out oxidation artifacts .
Q. What strategies are recommended for studying the environmental fate and ecological risks of this compound?
- Methodological Answer :
- Persistence/Bioaccumulation : Use OECD 307/308 guidelines to assess biodegradation in soil/water .
- Toxicity Profiling : Conduct in vitro assays (e.g., Microtox® for bacterial luminescence inhibition) .
- Ecotoxicokinetics : Model partition coefficients (log P, log D) to predict mobility in environmental matrices .
Q. How can reaction kinetics and mechanisms be elucidated for morpholine-carbonyl group transformations?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitor rapid acyl-transfer reactions .
- Isotopic Labeling : Use ¹³C-labeled morpholine to trace carbonyl migration pathways .
- Kinetic Modeling : Fit time-resolved HPLC data to pseudo-first-order rate equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
